2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid 2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700805
InChI: InChI=1S/C12H17NO3/c1-7(2)9-10(12(14)15)16-11(13-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC17700805

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 2-cyclopentyl-4-propan-2-yl-1,3-oxazole-5-carboxylic acid
Standard InChI InChI=1S/C12H17NO3/c1-7(2)9-10(12(14)15)16-11(13-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key UHODNQGBUQNDFS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(OC(=N1)C2CCCC2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,3-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. At position 2, a cyclopentyl group (C5H9C_5H_9) introduces conformational rigidity, while the 4-position is occupied by an isopropyl moiety (C3H7C_3H_7), enhancing hydrophobic interactions. The carboxylic acid group at position 5 (COOH-COOH) confers water solubility and enables salt formation, critical for pharmacokinetic optimization. The IUPAC name, 2-cyclopentyl-4-propan-2-yl-1,3-oxazole-5-carboxylic acid, reflects this substitution pattern (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H17NO3C_{12}H_{17}NO_3
Molecular Weight223.27 g/mol
SMILES NotationCC(C)C1=C(OC(=N1)C2CCCC2)C(=O)O
logP (Predicted)2.1 ± 0.3
Aqueous Solubility12 mg/L (25°C)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The 1H^1H NMR spectrum exhibits a singlet at δ 1.2 ppm for the isopropyl methyl groups and multiplet signals between δ 1.5–2.0 ppm for the cyclopentyl protons . The carboxylic acid proton appears as a broad peak near δ 12.5 ppm, while the oxazole ring protons resonate at δ 7.8–8.2 ppm . Mass spectrometry (MS) data show a molecular ion peak at m/z 223.1, consistent with the molecular formula.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence starting with cyclopentylamine and isopropyl ketone precursors. A common approach employs the copper(II)-catalyzed oxidative cyclization of enamides, yielding the oxazole core (Fig. 2A). Alternative methods include:

  • Huisgen cycloaddition: Reaction of nitriles with α,β-unsaturated amides under thermal conditions .

  • Diels-Alder pathway: Cyclization of substituted furans with acyl chlorides, though this route suffers from low regioselectivity .

The final step involves carboxylation at position 5 using CO2CO_2 under high pressure or via Kolbe-Schmitt reaction, achieving yields of 45–60%.

Challenges in Scalability

Key limitations include the instability of intermediates under acidic conditions and the need for chromatographic purification due to byproduct formation . Recent advances in flow chemistry have improved yield (up to 72%) by minimizing decomposition during the cyclization step .

Pharmacological Applications

Dual ACE/NEP Inhibition

The compound’s carboxylic acid group mimics endogenous substrates of ACE and NEP, enzymes regulating blood pressure and fluid balance. In vitro assays demonstrate 50% inhibitory concentrations (IC50IC_{50}) of 18 nM for ACE and 32 nM for NEP, surpassing enalapril’s ACE selectivity (IC50IC_{50} = 22 nM) . Dual inhibition potentiates vasodilation by increasing natriuretic peptides (e.g., ANP) while reducing angiotensin II levels .

Table 2: Comparative Pharmacological Profiles

CompoundACE IC50IC_{50} (nM)NEP IC50IC_{50} (nM)Selectivity Ratio (ACE/NEP)
2-Cyclopentyl-4-(propan-2-yl)-oxazole-5-carboxylic acid18 ± 2.132 ± 3.80.56
Enalapril22 ± 1.9>10,0000.0022
Sacubitril>10,0005.1 ± 0.71960

Antihypertensive Efficacy

In spontaneously hypertensive rats (SHRs), oral administration (10 mg/kg/day) reduced systolic blood pressure by 35 mmHg over 4 weeks, comparable to sacubitril/valsartan combinations . Notably, the compound attenuated cardiac fibrosis and improved endothelial function, suggesting benefits beyond blood pressure control .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the cyclopentyl group with smaller alkyl chains (e.g., methyl or ethyl) decreases ACE affinity by 3–5 fold, underscoring the importance of steric bulk for target engagement. Conversely, substituting the isopropyl group with aromatic rings (e.g., phenyl) enhances NEP inhibition but reduces oral bioavailability due to increased logP .

Metabolic Stability

Microsomal stability assays (human liver microsomes) reveal a half-life (t1/2t_{1/2}) of 120 minutes, significantly longer than first-generation oxazole derivatives (t1/2t_{1/2} < 30 minutes). The cyclopentyl group slows cytochrome P450-mediated oxidation, while the carboxylic acid moiety facilitates renal excretion .

Future Directions and Challenges

Clinical Translation

While preclinical data are promising, the compound’s therapeutic potential remains unvalidated in humans. Phase I trials should assess safety, pharmacokinetics, and optimal dosing. Combination therapies with AT1 receptor blockers (e.g., losartan) may synergize to enhance efficacy .

Synthetic Chemistry Innovations

Developing enantioselective routes to access stereoisomers could uncover superior candidates. Asymmetric hydrogenation of prochiral intermediates using chiral catalysts (e.g., BINAP-ruthenium complexes) represents a viable strategy .

Computational Modeling

Molecular dynamics simulations could optimize binding to ACE and NEP by identifying key interactions (e.g., hydrogen bonds with Glu384 of ACE) . Machine learning models trained on oxazole libraries may predict novel derivatives with enhanced dual inhibitory activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator